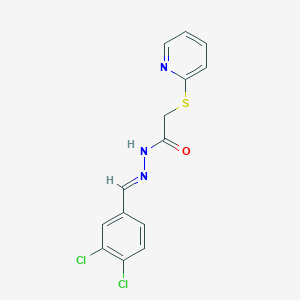

![molecular formula C18H18N2O2S B387328 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide CAS No. 332373-83-8](/img/structure/B387328.png)

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide” is a chemical compound with the molecular formula C23H23N3O3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The compound has a complex structure that includes a cyclohepta[b]thiophen ring, a cyano group, and a methoxybenzamide group . The exact mass of the compound is 421.14601278 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 421.5 g/mol . It has a topological polar surface area of 119 Ų, and it contains 1 hydrogen bond donor and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 4 .科学的研究の応用

Antitumor Activity

The synthesis of this compound involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate, yielding 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . Researchers have evaluated its antitumor effects in vitro, screening it against three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Most of the synthesized derivatives demonstrated high inhibitory activity, making this compound a potential candidate for further investigation .

Antibacterial Properties

Compound 7g, derived from this structure, exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed significant inhibition against Staphylococcus aureus and Escherichia coli .

5-Lipoxygenase (5-LOX) Inhibition

The compound’s high binding energy suggests its potential as a 5-LOX inhibitor. Further structure optimization and in-depth studies are warranted to explore its therapeutic significance .

Antimicrobial Effects

Among the synthesized derivatives, compound 12 demonstrated strong inhibitory effects against various organisms, including Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus. Its minimal inhibitory concentration (MIC) highlights its antimicrobial potential .

Synthetic Transformations

The simplicity of synthetic procedures involving one-pot reactions under mild conditions makes this compound valuable for further heterocyclic transformations. Its diverse reactive sites open up possibilities for additional chemical modifications .

2-Oxopyridine Derivatives

Treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents led to the formation of 2-oxopyridine derivatives. The reaction proceeded via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

Safety and Hazards

特性

IUPAC Name |

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-22-13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-2-4-6-16(14)23-18/h7-10H,2-6H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZGVQSVGQENLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-benzothiazol-2-yl)-1-(benzylideneamino)-3-(2,4-dichlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-4-carbonitrile](/img/structure/B387245.png)

![2-{4-chloro-3-nitrophenyl}-4-[(2-ethoxy-1-naphthyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B387247.png)

![N-{(1E)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B387249.png)

![2-(4-Methoxyphenoxy)-N-[(Z)-(1-methyl-2-oxo-indolin-3-ylidene)amino]acetamide](/img/structure/B387251.png)

![N'-[1-(5-methyl-2-furyl)ethylidene]nicotinohydrazide](/img/structure/B387252.png)

![2-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B387255.png)

![N'-[4-(benzyloxy)-3-ethoxybenzylidene]-2-[(2-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B387259.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-{3-nitrophenoxy}acetohydrazide](/img/structure/B387260.png)

![2-(2-allylphenoxy)-N'-[2-(hexyloxy)-5-methoxybenzylidene]acetohydrazide](/img/structure/B387261.png)

![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B387265.png)

![N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(4-chlorophenyl)-4-methylbenzamide](/img/structure/B387266.png)